![molecular formula C15H15N3O4 B5688349 5,6-dimethoxy-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]isoquinolin-1(2H)-one](/img/structure/B5688349.png)
5,6-dimethoxy-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]isoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dimethoxy-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]isoquinolin-1(2H)-one, also known as CTK7A, is a chemical compound that has been the focus of extensive scientific research. It is a synthetic compound that has been synthesized using a variety of methods, and has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 5,6-dimethoxy-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]isoquinolin-1(2H)-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. 5,6-dimethoxy-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]isoquinolin-1(2H)-one has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. It has also been shown to inhibit the activity of the protein kinase Akt, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
5,6-dimethoxy-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]isoquinolin-1(2H)-one has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). 5,6-dimethoxy-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]isoquinolin-1(2H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 5,6-dimethoxy-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]isoquinolin-1(2H)-one has been shown to inhibit the activity of the protein kinase Akt, which is involved in the regulation of cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5,6-dimethoxy-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]isoquinolin-1(2H)-one in lab experiments is its high purity and stability. It has been shown to be highly effective in inhibiting the growth of cancer cells and has anti-inflammatory effects. However, one limitation of using 5,6-dimethoxy-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]isoquinolin-1(2H)-one in lab experiments is its limited solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are many potential future directions for the study of 5,6-dimethoxy-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]isoquinolin-1(2H)-one. One potential direction is the development of 5,6-dimethoxy-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]isoquinolin-1(2H)-one as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5,6-dimethoxy-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]isoquinolin-1(2H)-one and to identify potential targets for its use. Further studies are also needed to determine the safety and efficacy of 5,6-dimethoxy-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]isoquinolin-1(2H)-one in clinical trials.
Synthesemethoden
5,6-dimethoxy-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]isoquinolin-1(2H)-one has been synthesized using a variety of methods, including the use of palladium-catalyzed cross-coupling reactions, and the use of microwave-assisted reactions. One of the most common methods used to synthesize 5,6-dimethoxy-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]isoquinolin-1(2H)-one is the palladium-catalyzed cross-coupling reaction between 5-methyl-1,2,4-oxadiazole-3-carboxylic acid and 6-bromo-2-methoxyisoquinoline. This method has been shown to be highly efficient and yields high purity 5,6-dimethoxy-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]isoquinolin-1(2H)-one.
Wissenschaftliche Forschungsanwendungen
5,6-dimethoxy-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]isoquinolin-1(2H)-one has been the focus of extensive scientific research due to its potential as a therapeutic agent. It has been shown to have a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral activities. 5,6-dimethoxy-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]isoquinolin-1(2H)-one has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 5,6-dimethoxy-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]isoquinolin-1(2H)-one has been shown to have anti-viral effects against the Zika virus.
Eigenschaften
IUPAC Name |
5,6-dimethoxy-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-9-16-13(17-22-9)8-18-7-6-10-11(15(18)19)4-5-12(20-2)14(10)21-3/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAHAHGJCMOEOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2C=CC3=C(C2=O)C=CC(=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethoxy-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]isoquinolin-1(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,4S*)-4-cyclopropyl-1-{[1-(4-methylbenzoyl)piperidin-4-yl]carbonyl}pyrrolidin-3-amine](/img/structure/B5688278.png)
![1-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid](/img/structure/B5688299.png)
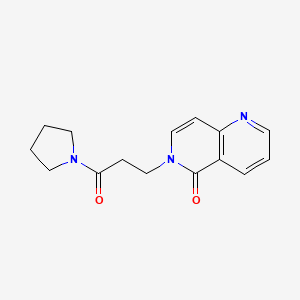
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5688306.png)
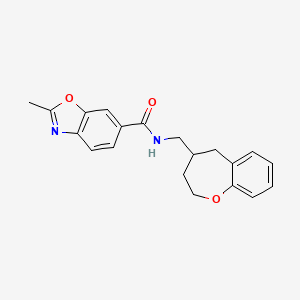
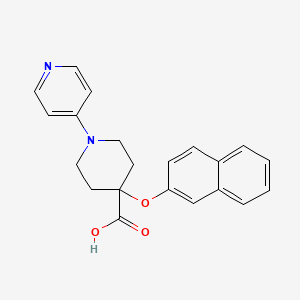
![4-{4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5688325.png)
![methyl 4-[(2-ethyl-5-pyrimidinyl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5688326.png)
![2-(3-methoxyphenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5688332.png)
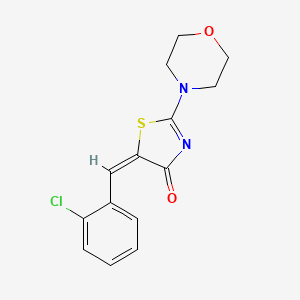
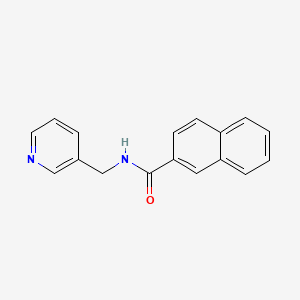
![1-{[1-(3-chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole](/img/structure/B5688350.png)
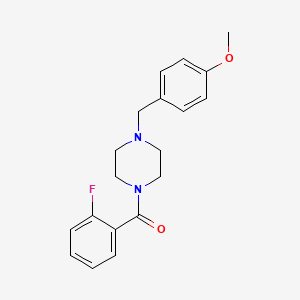
![N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5688356.png)